molecular formula C8H9IO B3120078 1-Iodo-2-methoxy-3-methylbenzene CAS No. 25922-05-8

1-Iodo-2-methoxy-3-methylbenzene

Cat. No.: B3120078
CAS No.: 25922-05-8
M. Wt: 248.06 g/mol
InChI Key: KFBPVUFEPLMJGM-UHFFFAOYSA-N
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Description

1-Iodo-2-methoxy-3-methylbenzene is an organic compound with the molecular formula C8H9IO. It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, a methoxy group (-OCH3), and a methyl group (-CH3). This compound is of interest in organic chemistry due to its unique structure and reactivity.

Mechanism of Action

Target of Action

The primary target of 1-Iodo-2-methoxy-3-methylbenzene is the benzene ring, a crucial component in many organic compounds . The benzene ring is especially stable due to its six pi electrons, which are delocalized in six p orbitals above and below the plane of the ring .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

Biochemical Pathways

The electrophilic aromatic substitution reaction of benzene is a key pathway in the action of this compound . This reaction allows the compound to retain the aromaticity of the benzene ring, which is crucial for its stability and reactivity .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring and a proton is removed from the intermediate .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, the reaction conditions, such as temperature and pH, can also affect the compound’s reactivity and the outcome of its interactions with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-methoxy-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 2-methoxy-3-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine substituting a hydrogen atom on the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The starting materials, 2-methoxy-3-methylbenzene and iodine, are readily available, making the industrial synthesis feasible.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-methoxy-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 2-methoxy-3-methylbenzene derivatives.

    Oxidation: Products include 2-methoxy-3-methylbenzaldehyde or 2-methoxy-3-methylbenzoic acid.

    Reduction: The major product is 2-methoxy-3-methylbenzene.

Scientific Research Applications

1-Iodo-2-methoxy-3-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in studying substitution and coupling reactions.

    Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

    1-Iodo-2-methylbenzene: Similar structure but lacks the methoxy group.

    1-Iodo-3-methylbenzene: Similar structure but with different substitution pattern.

    1-Iodo-4-methylbenzene: Similar structure but with different substitution pattern.

Uniqueness: 1-Iodo-2-methoxy-3-methylbenzene is unique due to the presence of both methoxy and methyl groups, which influence its reactivity and properties. The methoxy group increases the electron density on the benzene ring, making it more reactive towards electrophiles compared to its analogs without the methoxy group.

Properties

IUPAC Name

1-iodo-2-methoxy-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBPVUFEPLMJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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